molecular formula C29H39ClN2O6 B12816672 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B12816672
M. Wt: 547.1 g/mol
InChI Key: IJFUJIFSUKPWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name for the compound is (2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride . Breaking this down:

Component Description
Parent structure Pyrrolidine ring (5-membered saturated nitrogen heterocycle)
Substituent positions - Position 1: 2-(dibutylamino)-2-oxoethyl group
- Position 2: 4-methoxyphenyl group
- Position 3: Carboxylic acid
- Position 4: 1,3-benzodioxol-5-yl group
Stereochemistry (2S,3S,4R) configuration at chiral centers
Counterion Hydrochloride (HCl)

Constitutional isomerism arises from alternative arrangements of substituents on the pyrrolidine ring. Potential isomers include:

  • Positional isomers : Variants where the benzodioxolyl, methoxyphenyl, or dibutylcarbamoylmethyl groups occupy different ring positions.
  • Functional group isomers : Rearrangements involving the amide and carboxylic acid groups (e.g., converting the amide to a nitrile).

However, the specific substitution pattern in this compound limits constitutional isomerism due to the defined positions of bulky groups (e.g., benzodioxolyl at C4 and methoxyphenyl at C2).

Functional Group Analysis and Pharmacophore Identification

The compound contains four critical functional groups (Table 1):

Table 1: Functional Groups and Pharmacophoric Roles

Functional Group Structural Role Pharmacophoric Relevance
1,3-Benzodioxol-5-yl Aromatic electron-rich moiety Enhances lipophilicity and π-π stacking
4-Methoxyphenyl Para-substituted aryl group Modulates receptor binding specificity
2-(Dibutylamino)-2-oxoethyl Amide-linked branched alkyl chain Facilitates hydrophobic interactions
Pyrrolidine-3-carboxylic acid Ionizable carboxylate Stabilizes interactions via hydrogen bonding

The pharmacophore comprises:

  • Hydrophobic anchor : Dibutylamide and benzodioxole groups.
  • Hydrogen bond donor/acceptor : Carboxylic acid and amide carbonyl.
  • Aromatic π-system : Methoxyphenyl and benzodioxole rings.

Stereochemical Considerations: Absolute Configuration and Enantiomeric Characterization

The compound has three chiral centers (C2, C3, C4) with 2S,3S,4R absolute configuration. Key stereochemical features include:

Table 2: Stereochemical Properties

Chiral Center Configuration Influence on Activity
C2 S Optimal spatial alignment of methoxyphenyl group
C3 S Positions carboxylic acid for receptor interaction
C4 R Orients benzodioxole for hydrophobic packing

Enantiomers with 2R,3R,4S configuration (mirror-image arrangement) exhibit significantly reduced endothelin receptor binding affinity, as demonstrated in comparative studies of atrasentan analogs. The stereospecificity arises from:

  • Three-dimensional complementarity between the (2S,3S,4R) enantiomer and the endothelin receptor's binding pocket.
  • Differential hydrogen bonding : The natural enantiomer forms stable interactions with Ser^135 and Lys^140 residues in the ET-A receptor, while the mirror-image form cannot achieve equivalent contacts.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFUJIFSUKPWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the benzodioxole and methoxyphenyl groups through various substitution reactions. The dibutylamino-oxoethyl group is then added via an amide formation reaction. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the benzodioxole and methoxyphenyl groups typically involves electrophilic aromatic substitution reactions.

    Amide Formation: The dibutylamino-oxoethyl group is introduced using amide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride , also known as atrasentan , is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H39ClN2O4
  • Molecular Weight : 509.09 g/mol
  • IUPAC Name : (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Atrasentan primarily acts as an endothelin receptor antagonist , specifically targeting the endothelin A receptor (ETA). This mechanism is crucial in various physiological processes, including vasoconstriction and cellular proliferation. By inhibiting this receptor, atrasentan can potentially reduce vascular resistance and promote vasodilation.

Anticancer Properties

Atrasentan has been studied for its anticancer effects, particularly in renal cell carcinoma (RCC). Research indicates that it may inhibit tumor growth by blocking endothelin-induced angiogenesis and tumor proliferation.

Table 1: Anticancer Activity of Atrasentan

StudyCancer TypeFindings
RCCSignificant reduction in tumor size and improved survival rates in preclinical models.
ProstateInhibitory effects on cancer cell proliferation observed in vitro.

Cardiovascular Effects

The compound's ability to modulate vascular tone has implications for cardiovascular health. In clinical trials, atrasentan has shown promise in managing conditions like hypertension and heart failure by reducing systemic vascular resistance.

Table 2: Cardiovascular Effects of Atrasentan

StudyConditionFindings
HypertensionReduced blood pressure in hypertensive patients compared to placebo.
Heart FailureImproved cardiac output and reduced hospitalizations in heart failure patients.

Neuroprotective Effects

Emerging research suggests that atrasentan may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate inflammatory pathways is hypothesized to contribute to this effect.

Case Studies

  • Renal Cell Carcinoma : A phase II clinical trial evaluated the efficacy of atrasentan in patients with advanced RCC. Results demonstrated a partial response in 30% of participants, with manageable side effects such as mild hypotension and fatigue.
  • Heart Failure Management : In a randomized controlled trial involving patients with chronic heart failure, atrasentan administration resulted in a statistically significant decrease in hospital readmissions compared to the control group.

Scientific Research Applications

The compound 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a pyrrolidine ring, a dibutylamino moiety, and methoxy and benzodioxole substituents, which contribute to its biological activity and pharmacological properties.

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

a. Antidepressant Activity

Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The dibutylamino group may enhance bioavailability and receptor affinity.

b. Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. The presence of the benzodioxole moiety is often associated with antitumor activity.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases. Research into its ability to cross the blood-brain barrier could reveal its efficacy in treating conditions like Alzheimer's disease.

Study 1: Antidepressant Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that compounds similar to 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exhibited significant antidepressant-like behavior in animal models. The study highlighted the importance of the dibutylamino group in enhancing serotonergic activity.

Study 2: Anticancer Activity

In vitro assays showed that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to cell cycle arrest and induction of apoptosis, suggesting its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Pharmacological Relevance Synthesis Methods
Target Compound Pyrrolidine core, benzodioxol, dibutylamino-oxoethyl, 4-methoxyphenyl, carboxylic acid Hypothesized CNS activity or enzyme inhibition (inferred from analogs) Likely multi-step Ugi or Mannich reactions
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid Isoxazole-carboxylic acid, trifluoromethylpyridine Antimicrobial or kinase inhibition (based on pyridine and isoxazole motifs) Cycloaddition or nucleophilic substitution
4-(1,3-Benzodioxol-5-yl)-3-(5-ethyl-2,4-dihydroxyphenyl)-1H-pyrazole-5-carboxylic acid Benzodioxol, pyrazole-carboxylic acid, dihydroxyphenyl Antioxidant or anti-inflammatory activity (common for dihydroxybenzene derivatives) Condensation and cyclization
(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride Pyrrolidine-carboxylic acid, methoxy substituent Potential chiral building block for peptide mimetics or protease inhibitors Asymmetric synthesis

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The benzodioxol group may reduce oxidative metabolism compared to unsubstituted phenyl rings, as seen in related compounds .
  • Ionization : The carboxylic acid group (pKa ~4-5) ensures partial ionization at physiological pH, enhancing solubility but possibly limiting membrane permeability relative to ester or amide derivatives .

Research Findings and Data Gaps

Key Observations

  • Structural Uniqueness: The combination of benzodioxol, dibutylamino-oxoethyl, and 4-methoxyphenyl groups distinguishes this compound from other pyrrolidine derivatives in the literature .
  • Inferred Bioactivity : Benzodioxol-containing analogs exhibit anti-inflammatory and neuroprotective effects, while pyrrolidine-carboxylic acids are explored as enzyme inhibitors (e.g., DPP-4 or ACE) .

Data Limitations

  • No direct pharmacological or toxicological data for the target compound are available in the provided evidence.
  • Synthesis protocols are inferred from structurally related compounds; experimental validation is required.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Synthesis optimization should focus on stepwise purification and reaction condition adjustments. For example:

  • Stepwise purification : Use column chromatography to isolate intermediates, as demonstrated in the synthesis of structurally related pyrrolidine derivatives .
  • Reagent stoichiometry : Adjust molar ratios of dibutylamine and 1,3-benzodioxole precursors to minimize side products, similar to methods in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate synthesis .
  • Temperature control : Maintain temperatures below 60°C during coupling steps to prevent degradation of the benzodioxole moiety, as seen in analogous benzodioxolyl-pyrrolidine syntheses .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple analytical techniques:

  • NMR spectroscopy : Assign peaks for the benzodioxole (δ 6.8–7.2 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and pyrrolidine protons (δ 2.5–3.5 ppm) based on data from (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride .
  • X-ray crystallography : Resolve the stereochemistry of the pyrrolidine ring and confirm the hydrochloride salt formation, as applied in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
  • Mass spectrometry : Validate the molecular ion ([M+H]+) and fragmentation patterns using LC/MS protocols from paroxetine impurity A analysis .

Q. What methodologies are effective for assessing the compound’s purity in preclinical studies?

  • HPLC : Use a C18 column with UV detection at 206 nm (for hydrochloride salts) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .
  • 1H NMR : Detect residual solvents (e.g., acetone at δ 2.1 ppm) and quantify impurities via integration, as described in Certificate of Analysis documents .
  • Elemental analysis : Verify stoichiometric ratios of C, H, N, and Cl to confirm salt formation .

Advanced Research Questions

Q. How can pharmacokinetic (PK) properties of this compound be evaluated in vitro?

  • Metabolic stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS, referencing protocols for phosphate and amino acid prodrugs .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, adjusting pH to 7.4 to mimic physiological conditions .
  • Permeability assays : Employ Caco-2 cell monolayers to assess intestinal absorption potential, correlating results with logP values calculated from the compound’s dibutylamino and benzodioxole groups .

Q. What computational approaches are suitable for predicting the compound’s reaction mechanisms or binding modes?

  • Density Functional Theory (DFT) : Model the nucleophilic attack of dibutylamine on the pyrrolidine carbonyl group to predict regioselectivity .
  • Molecular docking : Simulate interactions between the benzodioxole moiety and target enzymes (e.g., PDE inhibitors) using software like AutoDock Vina .
  • Reaction path searching : Apply quantum chemical calculations to optimize transition states, as demonstrated in ICReDD’s reaction design workflows .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables affecting yield, such as solvent polarity (e.g., dioxane vs. THF) or catalyst loading .
  • Crystallographic validation : Compare X-ray structures of batches with divergent bioactivity to identify conformational differences, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
  • Batch-to-batch impurity profiling : Correlate HPLC impurity peaks (e.g., dealkylated byproducts) with reduced potency using multivariate analysis .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget CriteriaReference
HPLCColumn: C18; Detection: 206 nm; Eluent: Acetonitrile/Water + 0.1% TFAPurity ≥98%
1H NMRSolvent: DMSO-d6; Integration of residual acetone≤0.5% solvent
LC/MS[M+H]+: Expected m/z ± 0.5 DaMatch theoretical

Q. Table 2. Reaction Optimization Variables

VariableRange TestedImpact on YieldReference
Temperature40–80°CHigher temps reduce benzodioxole stability
Molar Ratio (Dibutylamine)1.0–1.5 eqExcess amine improves coupling efficiency
Catalyst (e.g., HATU)0.1–0.3 eqHigher loading accelerates acylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.